![molecular formula C19H20N2O3 B5758956 1-benzoyl-4-(phenoxyacetyl)piperazine](/img/structure/B5758956.png)
1-benzoyl-4-(phenoxyacetyl)piperazine
Overview
Description
1-benzoyl-4-(phenoxyacetyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a piperazine derivative and has been synthesized through various methods. The purpose of
Scientific Research Applications
Anticancer Activity
1-benzoyl-4-(phenoxyacetyl)piperazine derivatives have demonstrated potential in anticancer research. One study synthesized a heterocyclic compound related to this chemical structure and evaluated its in vitro anticancer activities against three human bone cancer cell lines, U2OS, Saos-2, and GC9811. Molecular docking studies were also conducted to explore potential antiviral activity by calculating binding sites for the 1AS0 protein (Lv et al., 2019). Furthermore, novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were designed and showed significant cell growth inhibitory activity on various cancer cell lines including liver, breast, colon, gastric, and endometrial cancer cell lines (Yarim et al., 2012).
Antimicrobial and Antioxidant Activities
Research has also highlighted the antimicrobial and antioxidant activities of 1-benzoyl-4-(phenoxyacetyl)piperazine derivatives. A study on the synthesis of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives found significant antimicrobial activity against tested pathogenic bacterial and fungal strains. One compound showed moderate antioxidant activity compared to standard drugs by 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay method (Mallesha & Mohana, 2011).
Enzyme Inhibition
The compound 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), structurally related to 1-benzoyl-4-(phenoxyacetyl)piperazine, was investigated for its metabolism using human liver microsomes and recombinant enzymes. It was found to be metabolized into several metabolites through the action of various cytochrome P450 enzymes. The study provided insights into the metabolic pathways and the enzymes involved, which is crucial for understanding the drug's pharmacokinetics and interactions (Hvenegaard et al., 2012).
Molecular Docking and Pharmacophore Modeling
Studies also involve the use of molecular docking and pharmacophore modeling to understand the interaction of 1-benzoyl-4-(phenoxyacetyl)piperazine derivatives with biological targets. A series of compounds were synthesized and their binding profiles were assessed at alpha(1)- and alpha(2)-adrenoceptors. Structure-activity relationships were derived based on the fitting of these compounds to a pharmacophore model for alpha(1)-adrenoceptor antagonists, highlighting the role of molecular modeling in drug discovery (Barbaro et al., 2002).
Anti-inflammatory Activity
1-Benzoyl-4-(phenoxyacetyl)piperazine derivatives were synthesized and evaluated for their anti-inflammatory activity. Compounds were tested in vitro using the HRBC membrane stabilization method and in vivo by carrageenin-induced rat paw oedema model. Some compounds showed significant in-vitro anti-inflammatory activity and moderate protection in the in-vivo anti-inflammatory study (Ahmed et al., 2017).
properties
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(15-24-17-9-5-2-6-10-17)20-11-13-21(14-12-20)19(23)16-7-3-1-4-8-16/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRFHLKLLROGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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